Cytotoxic Activity of Vincarubine Against P388 Leukemia Cells vs. Vinblastine
Vincarubine exhibits cytotoxic activity against murine leukemia P388 cells with an IC50 of 2.32 μg/mL (6.72 μM) [1]. In comparable assays, vinblastine—a structurally related bisindole but lacking the iminoquinone moiety—demonstrated weaker activity in the same P388 model, with vincadifformine (a monomeric indole) showing greater potency than vinblastine [2]. This places vincarubine's cytotoxic potency in a range warranting investigation distinct from that of classic vinca antitumor agents.
| Evidence Dimension | Cytotoxic potency IC50 against P388 murine leukemia cells |
|---|---|
| Target Compound Data | IC50 = 2.32 μg/mL (6.72 μM) |
| Comparator Or Baseline | Vinblastine evaluated under same P388 conditions; vincadifformine showed greater effect than vinblastine |
| Quantified Difference | Vincarubine IC50 6.72 μM; vinblastine IC50 value not explicitly reported in same study but vincadifformine demonstrated superior potency relative to vinblastine |
| Conditions | P388 murine leukemia cell line; MTT or comparable viability endpoint; concentration range not specified |
Why This Matters
Vincarubine's sub-10 μM IC50 against P388 cells supports its selection as a cytotoxic probe compound distinct from vinblastine, enabling comparative mechanism-of-action studies in leukemia models.
- [1] Vrabec R, Opletal L, Kosturko S, Cahlíková L, Drašar P, Blunden G. Alkaloids from the genus Vinca L. (Apocynaceae): a comprehensive biological and structural review. Phytochem Rev. 2025;24:3665–3735. doi:10.1007/s11101-025-10102-z. Vincarubine (118) P-388 cell line IC50 of 2.32 μg/mL (6.72 μM). View Source
- [2] Šturdíková M, Fuska J, Grossmann E, et al. New compounds with cytotoxic and antitumor effects. Part 6: Monomeric indole alkaloids of Vinca minor L. and their effect on P388 cells. PubMed. 1986. Vincadifformine effect greater than vinblastine on P388 cells. View Source
